Doxantrazole: A Technical Guide for Researchers
Doxantrazole: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
This document provides an in-depth technical overview of Doxantrazole, a potent anti-allergic agent. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.
Chemical Structure and Identifiers
Doxantrazole is a heterocyclic compound featuring a thioxanthenone core fused with a tetrazole ring. Its systematic IUPAC name is 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one.[1]
Table 1: Chemical Identifiers for Doxantrazole
| Identifier Type | Value |
| IUPAC Name | 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one[1] |
| CAS Number | 51762-95-9[2] |
| Molecular Formula | C₁₄H₈N₄O₃S[1] |
| Molecular Weight | 312.31 g/mol [1][2] |
| SMILES String | C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |
| InChI Key | VIDCTSLIEZMQRF-UHFFFAOYSA-N[2] |
Physicochemical Properties
Table 2: Physicochemical Properties of Doxantrazole
| Property | Value/Description |
| Physical State | Solid (assumed) |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa | Not available |
| Solubility | Determination of aqueous solubility in biorelevant media is crucial for assessing oral bioavailability.[2] |
| XlogP | 1.4[1] |
Pharmacological Properties and Mechanism of Action
Doxantrazole is recognized for its anti-allergic properties, primarily functioning as a mast cell stabilizer.[2] Its mechanism of action is multifaceted, involving the inhibition of inflammatory mediator release and the modulation of intracellular signaling pathways.[2]
The primary mechanism of Doxantrazole involves the inhibition of calcium ion influx into mast cells, a critical step in the degranulation process that leads to the release of histamine and other inflammatory mediators.[2] Research also suggests that Doxantrazole's activity may precede calcium mobilization, potentially by influencing enzymes that regulate intracellular cyclic AMP (cAMP) levels, which in turn can affect membrane activation and calcium transport.[2]
Beyond its role in mast cell stabilization, Doxantrazole has been identified as a potent scavenger of reactive oxygen species (ROS), exhibiting approximately 10 times greater potency than sodium cromoglycate in some experimental models.[2]
Hypothetical Signaling Pathway of Doxantrazole in Mast Cells
The following diagram illustrates a hypothetical signaling pathway for the action of Doxantrazole in mast cells, based on its known effects on calcium influx and potential influence on cAMP.
Synthesis
The synthesis of Doxantrazole is a multi-step process that is not typically achieved in a single step.[2] The general strategy involves the initial construction of a functionalized thioxanthone precursor, followed by the formation of the tetrazole ring.[2]
Hypothetical Experimental Workflow for Doxantrazole Synthesis
The following diagram outlines a plausible, high-level workflow for the synthesis of Doxantrazole based on available literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Doxantrazole are not widely published. The following are hypothetical protocols based on general chemical principles and information gathered on related compounds.
Hypothetical Protocol for the Synthesis of Thioxanthone-2-carbonitrile (Intermediate 3)
-
Amidation of Thioxanthone-2-carboxylic acid: Thioxanthone-2-carboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., dichloromethane). Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0°C) concentrated solution of aqueous ammonia. The mixture is stirred for 1 hour. The precipitate is filtered, washed with water, and dried to yield the primary amide.
-
Dehydration to the Nitrile: The primary amide (1 equivalent) is suspended in a dehydrating agent such as phosphorus oxychloride. The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield thioxanthone-2-carbonitrile.
Hypothetical Protocol for Mast Cell Degranulation Assay
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: The sensitized cells are washed and pre-incubated with varying concentrations of Doxantrazole (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
-
Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100). The inhibitory effect of Doxantrazole is determined by comparing the release in treated cells to that in vehicle-treated cells.
Safety and Toxicology
A comprehensive toxicology profile for Doxantrazole is not publicly available. As with any research chemical, it should be handled with appropriate safety precautions.
Table 3: Available Safety Information for Doxantrazole
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Table 4: Toxicological Data for Doxantrazole
| Test | Result |
| Acute Oral Toxicity (LD50) | Not available |
| Genotoxicity | Not available |
| Carcinogenicity | Not available |
| Reproductive Toxicity | Not available |
Clinical Studies
There is no readily available information on clinical trials conducted with Doxantrazole in humans. Its use has been primarily in preclinical research settings to investigate mast cell-mediated processes in models of allergic asthma, exercise-induced bronchoconstriction, and gastrointestinal hypersensitivity.[2]
Conclusion
Doxantrazole is a valuable research tool for investigating the roles of mast cells in various physiological and pathological processes. Its mechanism of action as a mast cell stabilizer and ROS scavenger makes it a compound of interest for further study in the context of allergic and inflammatory diseases. However, a significant lack of publicly available data on its physicochemical properties, detailed signaling mechanisms, and a comprehensive safety profile highlights the need for further investigation to fully characterize this compound for any potential therapeutic development.
